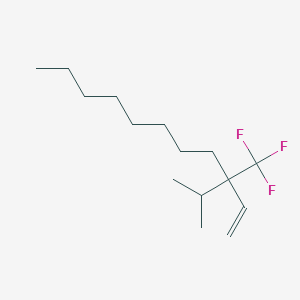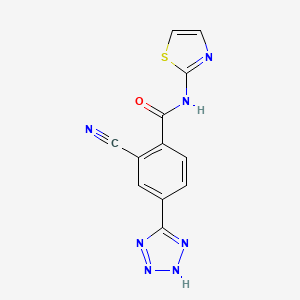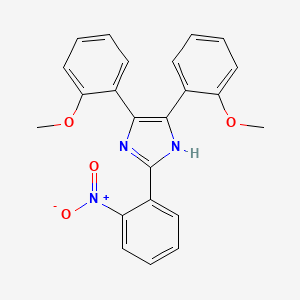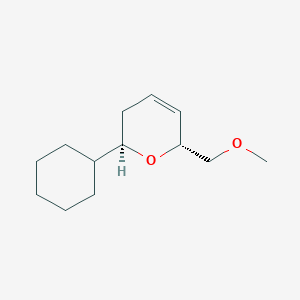
(2R,6R)-2-cyclohexyl-6-(methoxymethyl)-3,6-dihydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,6R)-2-cyclohexyl-6-(methoxymethyl)-3,6-dihydro-2H-pyran is a chemical compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is a derivative of ketamine, known for its rapid-acting antidepressant effects without the dissociative side effects typically associated with ketamine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,6R)-2-cyclohexyl-6-(methoxymethyl)-3,6-dihydro-2H-pyran involves several steps. One common method includes the preparation of ®-norketamine via chiral resolution from racemic norketamine using L-pyroglutamic acid . This is followed by further chemical modifications to achieve the desired compound.
Industrial Production Methods: Industrial production methods for this compound are still under development, with ongoing research focused on optimizing the synthesis process to make it more efficient and cost-effective. Current methods involve the use of advanced chiral resolution techniques and high-purity reagents to ensure the production of the compound in its desired enantiomeric form .
Chemical Reactions Analysis
Types of Reactions: (2R,6R)-2-cyclohexyl-6-(methoxymethyl)-3,6-dihydro-2H-pyran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels, to ensure the desired chemical transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, (2R,6R)-2-cyclohexyl-6-(methoxymethyl)-3,6-dihydro-2H-pyran is used as a precursor for synthesizing other complex molecules. Its unique structure allows for various chemical modifications, making it a valuable tool in organic synthesis .
Biology: In biological research, this compound has shown potential as an antidepressant. Studies have demonstrated its ability to modulate protein synthesis and synaptic plasticity, which are crucial for cognitive functions and memory .
Medicine: In medicine, this compound is being investigated for its potential to treat depression and other mood disorders. Its rapid-acting antidepressant effects, coupled with a lower risk of side effects, make it a promising candidate for therapeutic use .
Industry: Its unique properties make it a valuable asset in various industrial processes .
Mechanism of Action
The mechanism of action of (2R,6R)-2-cyclohexyl-6-(methoxymethyl)-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. It has been shown to activate extracellular signal-regulated kinase 1/2 (ERK1/2), mechanistic target of rapamycin (mTOR), and p70S6 kinase 1 (S6K1)/ribosomal protein S6 signaling pathways . These pathways are crucial for regulating protein synthesis, synaptic plasticity, and memory functions.
Comparison with Similar Compounds
Similar Compounds:
- (2R,6R)-hydroxynorketamine
- (2S,6S)-hydroxynorketamine
- (R,S)-ketamine
Uniqueness: Compared to similar compounds, (2R,6R)-2-cyclohexyl-6-(methoxymethyl)-3,6-dihydro-2H-pyran stands out due to its unique structural properties and lower risk of side effects. While (R,S)-ketamine is known for its rapid antidepressant effects, it is also associated with dissociative side effects. In contrast, this compound offers similar therapeutic benefits without these adverse effects .
Conclusion
This compound is a compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique properties and lower risk of side effects make it a promising candidate for further research and development.
Properties
CAS No. |
674336-27-7 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
(2R,6R)-2-cyclohexyl-6-(methoxymethyl)-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C13H22O2/c1-14-10-12-8-5-9-13(15-12)11-6-3-2-4-7-11/h5,8,11-13H,2-4,6-7,9-10H2,1H3/t12-,13-/m1/s1 |
InChI Key |
XJDUSKHGFRSAKA-CHWSQXEVSA-N |
Isomeric SMILES |
COC[C@H]1C=CC[C@@H](O1)C2CCCCC2 |
Canonical SMILES |
COCC1C=CCC(O1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



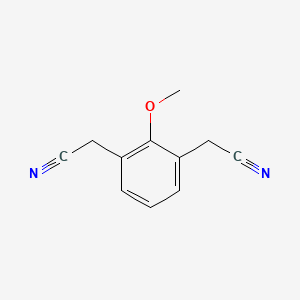
![4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B12545835.png)
![N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B12545842.png)
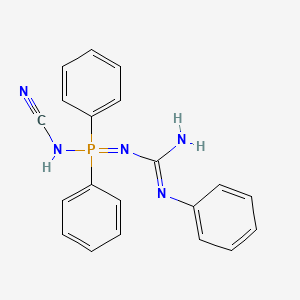
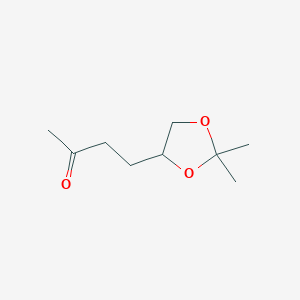
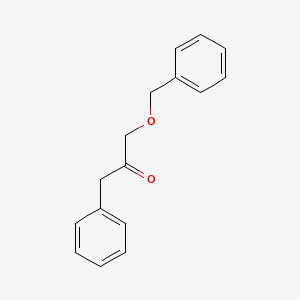
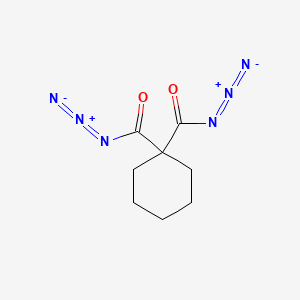


![5-[5-(5-Carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B12545890.png)
